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These application notes provide a detailed protocol for the isolation of nuclear extracts from
Drosophila melanogaster to facilitate the study of the Polycomb-group (PcG) protein, Posterior
Sex Combs (Psc). Psc is a critical component of the Polycomb Repressive Complex 1 (PRC1),
which plays a vital role in maintaining the transcriptional repression of developmental genes.[1]
[2][3] Accurate and efficient nuclear extraction is paramount for downstream applications such
as Western blotting and co-immunoprecipitation to investigate Psc's function, interactions, and
role in signaling pathways.

Data Presentation: Comparison of Nuclear
Extraction Methods

The choice of nuclear extraction method can significantly impact the yield and purity of the
resulting nuclear protein fraction. Below is a summary of common methods with their respective
advantages and disadvantages.
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Experimental Protocols
Protocol 1: Nuclear Extraction from Drosophila Embryos

This protocol is adapted from established methods for preparing nuclear extracts from
Drosophila embryos.[1][4]

Materials:
o Drosophila melanogaster embryos (0-12 hours)
o Dechorionation solution (50% bleach)

 Buffer A (10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgClI2, 0.5 mM DTT, 0.5 mM PMSF, 1x
Protease Inhibitor Cocktail)

 Buffer B (20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCI2, 0.2 mM EDTA, 25%
Glycerol, 0.5 mM DTT, 0.5 mM PMSF, 1x Protease Inhibitor Cocktail)

e Dounce homogenizer with a tight-fitting pestle
e Microcentrifuge
o Bradford assay reagent

Procedure:

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.uniprot.org/uniprotkb/P35820/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC110650/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Embryo Collection and Dechorionation:
o Collect 0-12 hour old embryos and wash them with deionized water.

o Dechorionate the embryos by incubating in 50% bleach for 2-3 minutes with gentle
agitation.

o Thoroughly rinse the dechorionated embryos with deionized water.

e Cell Lysis:

[e]

Resuspend the embryos in 5 volumes of ice-cold Buffer A.

o

Incubate on ice for 15 minutes to allow the embryos to swell.

[¢]

Homogenize the embryos with 10-15 strokes of a tight-fitting pestle in a Dounce
homogenizer on ice.

[¢]

Check for cell lysis under a microscope.

« Isolation of Nuclei:
o Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
o Carefully discard the supernatant (cytoplasmic fraction).

o Wash the nuclear pellet with 1 mL of Buffer A and centrifuge again at 1,000 x g for 5
minutes at 4°C.

o Nuclear Protein Extraction:

[¢]

Resuspend the nuclear pellet in 2 volumes of Buffer B.

[e]

Incubate on a rotator for 30 minutes at 4°C to allow for nuclear protein extraction.

o

Centrifuge at 14,000 x g for 20 minutes at 4°C.

[¢]

Carefully collect the supernatant containing the nuclear proteins.
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e Quantification and Storage:
o Determine the protein concentration of the nuclear extract using a Bradford assay.

o Aliquot the nuclear extract and store at -80°C.

Protocol 2: Western Blotting for Psc Protein

This protocol outlines the steps for detecting Psc protein in the nuclear extract.[5][6][7]
Materials:

e Nuclear extract containing Psc protein

e SDS-PAGE gels

o Transfer buffer

e PVDF or nitrocellulose membrane

» Blocking buffer (5% non-fat milk or BSA in TBST)
e Primary antibody against Psc

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Sample Preparation: Mix the nuclear extract with Laemmli sample buffer and boil for 5
minutes.

e SDS-PAGE: Load 20-30 ug of nuclear protein per lane and run the SDS-PAGE gel until the
dye front reaches the bottom.

o Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary anti-Psc antibody
overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane three times with TBST and then
incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane three times with TBST and then add the chemiluminescent
substrate.

Imaging: Capture the signal using an appropriate imaging system.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify
Psc-Interacting Proteins

This protocol is designed to identify proteins that interact with Psc in the nucleus.[8][9][10][11]
[12]

Materials:

Nuclear extract
Anti-Psc antibody or control IgG
Protein A/G magnetic beads

Co-IP buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with
protease inhibitors)

Wash buffer (Co-IP buffer with lower detergent concentration)

Elution buffer (e.g., glycine-HCI pH 2.5 or SDS-PAGE sample buffer)

Procedure:

» Pre-clearing the Lysate: Add control IgG and Protein A/G beads to the nuclear extract and

incubate for 1 hour at 4°C to reduce non-specific binding.
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Immunoprecipitation:
o Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube.
o Add the anti-Psc antibody to the supernatant and incubate overnight at 4°C.

Capture of Immune Complexes: Add Protein A/G beads to the antibody-lysate mixture and
incubate for 2-4 hours at 4°C.

Washing:

o Collect the beads using a magnetic stand and discard the supernatant.
o Wash the beads three to five times with ice-cold wash buffer.

Elution:

o Elute the protein complexes from the beads using elution buffer.

o Neutralize the eluate if using a low pH elution buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass
spectrometry to identify Psc-interacting partners.

Mandatory Visualization
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Caption: Workflow for nuclear extraction from Drosophila embryos.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1174784?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

.
Psc Pc
interacts nteracts
Chromatin Regulation
y
dRing/Sce Ph PRC1 Complex

(Histone H2A)

monoubiquitination

Monoubiquitinated H2A (H2AK119ub1)

leads to

Gene Re'gulation

(Homeotic Genes (e.g., Hox genes))

Transcriptional Repression

Click to download full resolution via product page

Caption: Role of Psc within the PRC1 complex for gene silencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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